Product packaging for (S)-1-(1-hydroxypropan-2-yl)guanidine(Cat. No.:)

(S)-1-(1-hydroxypropan-2-yl)guanidine

Cat. No.: B8519815
M. Wt: 117.15 g/mol
InChI Key: UJHRDKSPSDMKCL-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(1-hydroxypropan-2-yl)guanidine is a chiral guanidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Guanidine-containing compounds are a vital class of therapeutic agents, with over 250 FDA-approved drugs containing chlorine atoms, highlighting the importance of targeted heterocyclic compounds in drug discovery . Guanidine compounds are known for their diverse biological activities and are frequently explored for the treatment of a wide spectrum of diseases . This compound is characterized by the presence of a guanidine group, a functional group known to define the chemical and physicochemical properties of many molecules of medical interest . The specific structure of this compound, which includes a chiral center and a hydroxyl group, makes it a versatile building block or potential pharmacophore in the design of novel bioactive molecules. Research into similar 1-hydroxyguanidine compounds has shown specific biological mechanisms, such as acting as an inhibitor of nitric oxide synthase, an enzyme critical in the production of the signaling molecule nitric oxide . This suggests potential research applications for this compound in the fields of neuroscience, cardiovascular biology, and inflammation. The compound is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis, strictly as a reference standard or building block for the development of new chemical entities. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N3O B8519815 (S)-1-(1-hydroxypropan-2-yl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

2-[(2S)-1-hydroxypropan-2-yl]guanidine

InChI

InChI=1S/C4H11N3O/c1-3(2-8)7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7)/t3-/m0/s1

InChI Key

UJHRDKSPSDMKCL-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CO)N=C(N)N

Canonical SMILES

CC(CO)N=C(N)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 1 1 Hydroxypropan 2 Yl Guanidine

Precursor Chemistry and Stereoselective Intermediate Derivatization

The primary precursor for the synthesis of (S)-1-(1-hydroxypropan-2-yl)guanidine is (S)-alaninol. This chiral amino alcohol is conveniently prepared by the chemical reduction of the carboxylic acid group of the naturally occurring and inexpensive amino acid, L-alanine, or its corresponding esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) are typically used for this transformation. The reaction proceeds with retention of configuration at the stereocenter.

(S)-Alanine → (S)-Alaninol

In some synthetic routes, it may be necessary to selectively protect one of the functional groups (hydroxyl or amino) to prevent unwanted side reactions during guanidination. This stereoselective derivatization ensures that the guanidinylating agent reacts only at the intended amino group.

Protection of the Hydroxyl Group: The hydroxyl group can be protected with common protecting groups such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers (Bn). This strategy is employed when the guanidinylating agent or reaction conditions might adversely affect the free hydroxyl group. After guanidination, the protecting group is removed under appropriate conditions (e.g., fluoride (B91410) ion for silyl ethers, hydrogenolysis for benzyl ethers).

Protection of the Amino Group: While less common for direct guanidination, the amino group can be protected (e.g., as a Boc or Cbz carbamate) if modification of the hydroxyl group is desired first.

Optimization of Reaction Conditions for Enhanced Enantiopurity and Yield

Optimizing reaction conditions is crucial for maximizing chemical yield and preventing any erosion of enantiopurity. For the guanidination of (S)-alaninol, several parameters must be carefully controlled. nih.gov

pH: The guanidination reaction is highly pH-dependent. The primary amine of the precursor must be in its free, unprotonated form to act as a nucleophile. Therefore, the reaction is typically carried out under basic conditions. For reagents like O-methylisourea, a pH of 10.5-11.3 is often optimal. nih.gov However, excessively harsh basic conditions can lead to racemization or other side reactions. nih.gov

Temperature: While some guanidination reactions can be performed at room temperature, others may require heating to proceed at a reasonable rate. nih.gov It is critical to determine the lowest effective temperature to minimize the risk of racemization at the chiral center adjacent to the reacting amine.

Solvent: The choice of solvent can influence reaction rates and selectivity. Protic solvents like water or alcohols can participate in hydrogen bonding, while aprotic solvents like DMF, THF, or acetonitrile (B52724) are also commonly used, particularly with protected reagents. mdpi.com

Stoichiometry and Reaction Time: The molar ratio of the guanidinylating agent to the amine precursor is optimized to ensure complete conversion without generating excessive byproducts from reactions with the agent itself. Reaction times can range from a few minutes to several hours and should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion. nih.gov

Systematic studies, often employing Design of Experiments (DoE), can be used to efficiently map the reaction landscape and identify the optimal combination of these factors for a specific guanidinylating agent and substrate. researchgate.net

ParameterGeneral Trend/ConsiderationImpact on YieldImpact on Enantiopurity
pH Optimal range is typically 10.5-11.3 for deprotonation of the amine.Increases as amine becomes more nucleophilic.Can decrease if conditions are too harsh, causing racemization.
Temperature Higher temperatures increase reaction rate.Generally increases with temperature, but can decrease if side reactions occur.High temperatures significantly increase the risk of racemization.
Solvent Aprotic solvents often used for protected reagents; aqueous buffers for others.Highly dependent on the specific reagents and substrates.Generally better preserved in aprotic solvents at low temperatures.
Reagent Choice Milder reagents (e.g., HPCA) are preferred for chiral substrates.Varies; protected reagents often give higher, cleaner yields.Milder reagents and conditions are crucial for maintaining high enantiopurity.

Structural Elucidation and Advanced Conformational Analysis of S 1 1 Hydroxypropan 2 Yl Guanidine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. For (S)-1-(1-hydroxypropan-2-yl)guanidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

Expected ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts for the protons and carbons in this compound can be predicted based on the electronic environment of each nucleus. The presence of the electron-withdrawing guanidinium (B1211019) group and the hydroxyl group significantly influences the chemical shifts of the adjacent protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NameAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1CH₃~1.2~18
C2CH~3.8~55
C3CH₂~3.5~65
Guanidinium-CC-~158

Note: These are predicted values and may vary based on solvent and experimental conditions.

Dynamic Conformational Studies: Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for studying the through-space interactions between protons, providing insights into the preferred conformations of the molecule in solution. The observation of NOEs between specific protons would help to define the spatial proximity of different parts of the molecule, which is influenced by factors like intramolecular hydrogen bonding.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. alfa-chemistry.com For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of the (S)-configuration at the chiral center.

The crystal structure would also reveal the solid-state architecture, including intermolecular interactions such as hydrogen bonding, which dictate the crystal packing. The guanidinium group, being an excellent hydrogen bond donor, and the hydroxyl group, acting as both a donor and acceptor, would be expected to form an extensive network of hydrogen bonds in the solid state.

Hypothetical Crystallographic Data Table

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Z4

Note: This is a hypothetical data table for illustrative purposes.

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net This technique is highly sensitive to the stereochemical features of a molecule and can be used to determine the enantiomeric excess of a sample. The CD spectrum of this compound would exhibit characteristic positive or negative bands (Cotton effects) corresponding to its electronic transitions, providing a unique fingerprint of its absolute configuration.

Analysis of Intramolecular Hydrogen Bonding and its Stereochemical Influence

Intramolecular hydrogen bonding plays a critical role in defining the conformational preferences of flexible molecules. In this compound, the presence of both a hydrogen bond donor (hydroxyl group and N-H of the guanidinium group) and acceptors (nitrogen atoms of the guanidinium group and the oxygen of the hydroxyl group) allows for the possibility of intramolecular hydrogen bond formation. psu.edunih.gov

Conformational Dynamics and Preferred Stereoisomeric Geometries in Solution and Solid State

The conformational landscape of this compound is expected to be different in the solution and solid states due to the influence of the surrounding environment.

In Solution: In solution, the molecule will exist as an equilibrium of different conformers. The stability of these conformers is determined by a balance of factors including intramolecular hydrogen bonding, steric hindrance, and solvation effects. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of different conformers and identify the most stable geometries. nih.govnih.gov The results of such studies would likely indicate that conformers stabilized by an intramolecular hydrogen bond are significantly populated in non-polar solvents.

In the Solid State: In the solid state, the conformation of the molecule is locked into a single geometry that is dictated by the crystal packing forces. As revealed by X-ray crystallography, the solid-state conformation will be one that allows for the most efficient packing and the formation of a stable network of intermolecular hydrogen bonds. alfa-chemistry.com It is plausible that the conformation observed in the solid state is one of the low-energy conformers present in solution, particularly one that is stabilized by intramolecular hydrogen bonding.

Computational and Theoretical Investigations of S 1 1 Hydroxypropan 2 Yl Guanidine

Quantum Chemical Studies (e.g., DFT, Ab Initio Methods)

Quantum chemical methods are fundamental in examining the electronic properties and energetic landscapes of molecules. For guanidine (B92328) derivatives, Density Functional Theory (DFT) is a widely used method that offers a balance between computational cost and accuracy, providing crucial information on electronic structure, stability, and reactivity nih.gov.

Quantum chemical calculations are employed to elucidate the electronic characteristics of (S)-1-(1-hydroxypropan-2-yl)guanidine. These studies involve the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity researchgate.net. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule nih.govnih.gov.

Natural Bond Orbital (NBO) analysis is another critical technique used to understand intramolecular charge transfer and bonding interactions dergipark.org.tr. For the guanidine moiety, these calculations can quantify the delocalization of the positive charge across the three nitrogen atoms, a hallmark of its electronic structure encyclopedia.pub. Stereo-electronic effects, arising from the specific spatial arrangement of orbitals, influence the molecule's conformation and reactivity. The chiral center in this compound introduces specific stereo-electronic interactions that can be characterized using these computational methods.

Table 1: Illustrative Electronic Properties of a Guanidine Derivative from DFT Calculations

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. 1.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. 7.5 eV

Note: The values in this table are illustrative for a generic guanidine derivative and are meant to represent the type of data generated from DFT calculations.

The presence of a chiral center and rotatable bonds in this compound gives rise to a complex conformational landscape. Computational methods can map this landscape by calculating the relative energies of different spatial arrangements (conformers) of the molecule acs.org. This analysis is crucial for identifying the most stable, low-energy conformations that are likely to be present under experimental conditions researchgate.net.

For chiral molecules, it is vital to assess the energetic stability of the different enantiomeric and diastereomeric forms. Theoretical calculations can determine the relative Gibbs free energies of these forms, providing insight into their thermodynamic stability researchgate.net. Such studies are essential for understanding the molecule's behavior in chiral environments and for the development of enantioselective processes nih.govrsc.org.

Guanidines are known for their strong basicity, a property that is central to their function in many chemical and biological contexts researchgate.netresearchgate.net. Quantum chemical methods can predict the pKa value of the guanidine group, which is notoriously difficult to determine accurately through purely empirical methods nih.govacs.org. Ab initio methods that correlate gas-phase bond lengths with aqueous pKa values have shown promise in delivering prediction errors of less than 0.5 log units for guanidine-containing compounds nih.govnih.gov.

These computational models calculate the free energy change associated with protonation and can simulate how the pKa is influenced by the molecular structure and the surrounding solvent environment semanticscholar.org. Modeling the protonation state in different environments (e.g., water, nonpolar solvents, or a protein's active site) is critical for understanding the molecule's interaction patterns, as the charge state dictates its ability to form hydrogen bonds and electrostatic interactions nih.gov.

Table 2: Sample Computational pKa Prediction for a Guanidine Derivative

Computational Method Environment Predicted pKa
DFT with Solvation Model Aqueous 13.5 ± 0.5

Note: The values are representative examples for guanidine derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are inaccessible through static quantum chemical calculations mdpi.com. MD is particularly useful for characterizing biomolecular systems and drug-receptor interactions nih.govsemanticscholar.org.

MD simulations can model the motion of this compound in a solvent, typically water, to understand its dynamic behavior. These simulations track the trajectory of each atom over time, revealing how the molecule flexes, rotates, and changes its conformation in solution nih.gov. The simulations explicitly model the interactions between the solute and solvent molecules, showing how hydrogen bonding with water affects the conformational preferences and the accessibility of different parts of the molecule.

Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the flexibility of its different regions over the simulation period dovepress.com. Understanding these dynamics is key to predicting the molecule's behavior in a physiological environment.

Chirality is a critical feature in molecular recognition, and MD simulations are a powerful tool for studying these phenomena taylorfrancis.comnih.gov. Simulations can be used to model the interaction of the (S)-enantiomer of 1-(1-hydroxypropan-2-yl)guanidine with a chiral substrate or a biological target like a protein active site.

By calculating the binding free energy, MD simulations can predict the strength and specificity of the interaction dovepress.com. The analysis of the simulation trajectory reveals the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex nih.gov. This level of detail is invaluable for understanding the basis of chiral recognition and for the rational design of molecules with specific binding properties nih.gov.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Guanethidine
Guanoxan
Amiloride

Predictive Spectroscopy based on Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the elucidation of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, providing insights that complement and guide experimental work. The predictive process involves geometry optimization of the molecule's structure, followed by calculations of vibrational frequencies, nuclear magnetic shielding constants, and electronic excitation energies.

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. This is typically achieved by computing the Hessian matrix, which contains the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. openmopac.netq-chem.com Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes. openmopac.net

For a molecule such as this compound, which contains O-H and N-H bonds, theoretical calculations are particularly useful for assigning the characteristic stretching and bending vibrations that are sensitive to hydrogen bonding. wpmucdn.comdummies.comlibretexts.org DFT functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly employed for these types of calculations to achieve a good balance between accuracy and computational cost. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and other systematic errors in the theoretical model.

Below is a hypothetical table representing the kind of data a theoretical IR frequency calculation for this compound would yield.

Hypothetical Predicted IR Spectral Data for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Intensity (km/mol) Vibrational Assignment
3650 3528 55 O-H stretch
3510 3392 40 N-H asymmetric stretch (NH₂)
3405 3290 35 N-H symmetric stretch (NH₂)
3010 2908 25 C-H stretch (aliphatic)
1675 1619 150 C=N stretch
1640 1585 120 N-H bend (scissoring)
1450 1401 60 C-H bend
1105 1068 85 C-O stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational chemistry for structure elucidation. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used within a DFT framework to calculate the isotropic nuclear magnetic shielding tensors. nih.govacs.org The chemical shift (δ) for a given nucleus is then determined by comparing its calculated shielding constant (σ) to that of a reference standard, typically tetramethylsilane (TMS), using the formula δ = σ_ref - σ. acs.org

The accuracy of predicted NMR shifts is highly dependent on the chosen functional and basis set. rsc.orgaps.org For flexible molecules like this compound, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the NMR shifts over the low-energy conformers to obtain a result that is comparable to the time-averaged spectrum observed experimentally. rsc.org Hybrid functionals such as PBE0 and specialized basis sets like the pcSseg-n series have been shown to provide good accuracy for chemical shift calculations. aip.orgarxiv.org

The following tables illustrate the potential output of a theoretical NMR prediction for the compound.

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

Atom Calculated Shielding (ppm) Predicted Chemical Shift (δ ppm)
H (on OH) 28.1 3.4
H (on CH₂) 28.4 3.1
H (on CH) 28.9 2.6
H (on CH₃) 30.2 1.3
H (on NH₂) 24.5 7.0

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

Atom Calculated Shielding (ppm) Predicted Chemical Shift (δ ppm)
C (C=N) 27.1 156.5
C (CH₂) 115.3 68.3
C (CH) 134.8 48.8

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

Theoretical UV-Vis spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org The results—wavelength of maximum absorption (λ_max) and oscillator strength (f)—allow for the construction of a theoretical spectrum.

For a saturated aliphatic compound like this compound, significant absorptions are expected to occur in the far-UV region. The calculations would likely focus on n → σ* and σ → σ* transitions associated with the lone pairs on the nitrogen and oxygen atoms and the sigma bonds within the molecule. The choice of functional is critical in TD-DFT, and functionals like B3LYP are often used for organic molecules. nih.govmdpi.com Including a solvent model, such as the Polarizable Continuum Model (PCM), is important for accurately predicting spectra in solution. nih.gov

A hypothetical prediction for the primary electronic transition is presented below.

Hypothetical Predicted UV-Vis Spectral Data for this compound This table is for illustrative purposes only and does not represent experimentally verified data.

Excitation λ_max (nm) Oscillator Strength (f) Major Orbital Contribution

Reactivity Profiles and Catalytic Reaction Mechanisms

Mechanism of Action as a Chiral Organocatalyst

As a chiral organocatalyst, (S)-1-(1-hydroxypropan-2-yl)guanidine leverages its unique structural attributes to control reaction pathways and stereochemical outcomes. Its mechanism of action is primarily centered around its function as a Brønsted base and its capacity for hydrogen bonding. Chiral guanidine (B92328) catalysts are known for their high pKa values and dual hydrogen-bonding capabilities, which contribute to high catalytic activities and enantioselectivities. nih.gov

The guanidine group is one of the strongest organic bases due to the substantial resonance stabilization of its protonated form, the guanidinium (B1211019) ion. This inherent basicity allows this compound to act as a potent Brønsted base catalyst. In asymmetric synthesis, it can deprotonate a wide array of prochiral carbon acids, generating chiral enolates or other nucleophilic species. The catalyst, now in its protonated chiral guanidinium form, remains associated with the nucleophile, influencing the subsequent stereoselective bond formation with an electrophile. The effectiveness of guanidines as Brønsted base catalysts has been demonstrated in numerous enantioselective reactions. nih.govrsc.org

The general mechanism for a guanidine-catalyzed reaction often involves a proton transfer from the substrate to the guanidine, followed by the formation of a complex between the resulting guanidinium cation and the substrate(s), acting as a bifunctional catalyst. mdpi.com

Beyond its basicity, the guanidinium ion formed after protonation is an excellent hydrogen-bond donor. This characteristic is crucial for both substrate activation and the enforcement of stereocontrol. The protonated this compound can form multiple hydrogen bonds with the substrate, typically an electrophile, thereby lowering its LUMO energy and rendering it more susceptible to nucleophilic attack. nih.gov

The chiral environment established by the catalyst, stemming from the stereocenter in the hydroxypropyl group, dictates the orientation of the substrates within the hydrogen-bonded complex. This pre-organization of reactants in the transition state is fundamental to achieving high levels of enantioselectivity. The hydroxyl group on the catalyst's backbone can also participate in hydrogen bonding, creating a more rigid and defined chiral pocket. The ability of guanidinium salts to act as hydrogen-bond-donor catalysts is a well-established principle in organocatalysis. researchgate.net

While specific mechanistic studies for reactions catalyzed exclusively by this compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies on analogous chiral guanidine catalysts in key enantioselective transformations.

Table 1: Postulated Mechanistic Steps in Asymmetric Reactions Catalyzed by this compound

Reaction TypeStep 1: DeprotonationStep 2: Substrate Activation & ComplexationStep 3: Stereoselective C-C Bond FormationStep 4: Product Release & Catalyst Regeneration
Michael Addition The guanidine moiety deprotonates the prochiral nucleophile (e.g., a β-ketoester).The resulting chiral guanidinium ion forms a hydrogen-bonded complex with both the enolate and the Michael acceptor.The enolate attacks one of the enantiotopic faces of the Michael acceptor, guided by the chiral scaffold of the catalyst.The product is released, and the catalyst is regenerated through proton transfer.
Aldol (B89426) Reaction The guanidine catalyst deprotonates the enolizable ketone or aldehyde.The chiral guanidinium ion activates the electrophilic aldehyde via hydrogen bonding.The enolate adds to the activated aldehyde in a stereocontrolled manner.The aldol adduct is formed, and the catalyst is regenerated.
Mannich Reaction The guanidine deprotonates the pronucleophile.The catalyst's conjugate acid activates the imine electrophile through hydrogen bonding.The nucleophile attacks the imine, with the stereochemical outcome dictated by the chiral catalyst.The Mannich product is released, regenerating the catalyst.

This table is a representation of generally accepted mechanisms for chiral guanidine catalysis and is intended to be illustrative for this compound.

Nucleophilic and Electrophilic Pathways Involving the Guanidine Moiety

The guanidine moiety itself can exhibit both nucleophilic and electrophilic characteristics, although its role as a nucleophile is more common in non-catalytic contexts.

The nitrogen atoms of the neutral guanidine group possess lone pairs of electrons, making them nucleophilic. Guanidines can participate in nucleophilic attack on various electrophiles. mdpi.com For instance, they can react with Michael acceptors or undergo acylation. However, in the context of this compound's role as a catalyst, its Brønsted basicity typically dominates its reactivity profile.

Conversely, the central carbon atom of the guanidine group is electron-deficient and can act as an electrophile, particularly when the guanidine is derivatized to enhance this property. While neutral guanidines are generally poor electrophiles due to resonance stabilization, their electrophilicity can be increased, for example, by protonation or by incorporation into strained ring systems. Mechanistic studies have explored the carboxylative cyclization of certain substrates catalyzed by guanidines, where the guanidine facilitates C-C bond formation with CO2. nih.gov

Intramolecular Cyclization and Rearrangement Reactions

While specific intramolecular cyclization or rearrangement reactions inherent to the core structure of this compound under typical catalytic conditions are not widely reported, analogous structures containing both a guanidine and a suitably positioned functional group can undergo such transformations. For example, intramolecular epoxide ring-opening cyclizations involving guanidines have been documented, where the guanidine acts as an internal nucleophile. researchgate.net

In the case of this compound, the presence of the hydroxyl group could potentially lead to intramolecular reactions under specific conditions, although this is speculative without direct experimental evidence. For instance, a hypothetical intramolecular cyclization could occur if the hydroxyl group were to attack the guanidine carbon, though this would likely require activation of the guanidine moiety.

Applications in Asymmetric Chemical Synthesis

Enantioselective Organocatalytic Transformations

Chiral guanidines function as Brønsted base catalysts, activating substrates through deprotonation, and can also act as hydrogen-bond donors to orient reactants and control stereoselectivity. nih.govnih.gov This dual activation is a key feature of their catalytic utility.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral guanidines have been successfully employed as organocatalysts to control the stereochemical outcome of this reaction. For instance, axially chiral guanidines have been shown to be highly effective catalysts for the 1,4-addition of 1,3-dicarbonyl compounds to conjugated nitroalkenes, yielding products with high enantioselectivity. organic-chemistry.org The catalyst activates the 1,3-dicarbonyl compound through deprotonation to form a chiral guanidinium (B1211019) enolate intermediate. The chiral environment around the guanidinium ion then directs the facial attack on the nitroalkene, leading to an enantiomerically enriched product.

The general mechanism involves the formation of a hydrogen-bonded complex between the guanidinium catalyst and the nitronate anion, which controls the stereochemistry of the addition. researchgate.net While specific data for "(S)-1-(1-hydroxypropan-2-yl)guanidine" is not available, its structural motifs suggest it could operate via a similar mechanism in catalyzing Michael additions.

Table 1: Representative Data for Asymmetric Michael Addition Catalyzed by a Chiral Guanidine (B92328) Data extracted from a study on an axially chiral guanidine catalyst.

EntryMichael DonorMichael AcceptorYield (%)ee (%)
1Acetylacetoneβ-Nitrostyrene9592
2Dibenzoylmethaneβ-Nitrostyrene9894
3Ethyl 2-oxocyclopentanecarboxylateβ-Nitrostyrene9990

The direct asymmetric α-hydroxylation of β-dicarbonyl compounds is a crucial method for synthesizing α-hydroxy carbonyl moieties, which are prevalent in many biologically active molecules. researchgate.net Chiral guanidines have emerged as effective catalysts for this transformation. Research has demonstrated that a library of chiral guanidines derived from tartaric acid can catalyze the α-hydroxylation of β-ketoesters and β-diketones with high efficiency and excellent enantioselectivity. acs.org

In these reactions, the guanidine catalyst deprotonates the β-dicarbonyl compound, and the resulting chiral guanidinium enolate is then attacked by an electrophilic oxygen source, such as cumene hydroperoxide. The chiral scaffold of the guanidine dictates the stereochemical outcome of the hydroxylation. acs.orgsemanticscholar.org This methodology highlights the potential of chiral guanidines in constructing chiral α-hydroxy-β-dicarbonyl units.

Table 2: Enantioselective α-Hydroxylation of β-Ketoesters with a Tartaric Acid-Derived Guanidine Catalyst

Substrate (β-Ketoester)OxidantYield (%)ee (%)
1-indanone-2-carboxylateCumene hydroperoxide9596
1-tetralone-2-carboxylateCumene hydroperoxide9294
Cyclopentanone-2-carboxylateCumene hydroperoxide8890

Chiral guanidines have demonstrated broad applicability in a variety of other important asymmetric transformations.

Henry (Nitroaldol) Reaction: The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.combuchler-gmbh.com Chiral guanidine catalysts have been utilized to achieve enantioselectivity in this reaction, affording chiral β-nitro alcohols which are valuable synthetic intermediates. researchgate.netorganic-chemistry.orgbeilstein-journals.orgnih.gov The guanidine base deprotonates the nitroalkane to form a nitronate, and the chiral guanidinium ion pair then controls the facial addition to the carbonyl compound.

Amination: The electrophilic α-amination of 1,3-dicarbonyl compounds provides access to chiral α-amino acid derivatives. Chiral guanidines derived from benzimidazoles have been synthesized and successfully applied as organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds using azodicarboxylates as the nitrogen source. nih.govnih.gov These catalysts have been shown to produce amination products in good yields and with moderate to high enantioselectivities.

Phospha-Michael Addition: The phospha-Michael addition is an important method for the formation of carbon-phosphorus bonds. Chiral bisguanidinium catalysts have been employed in the enantioselective phospha-Michael addition of phosphinothioites to chalcones. acs.org This reaction proceeds with high yields and enantioselectivities, demonstrating the utility of chiral guanidinium ions in controlling the stereochemistry of additions involving phosphorus nucleophiles.

Role as Chiral Ligands in Asymmetric Metal-Catalyzed Reactions

Beyond their role as organocatalysts, chiral guanidines can also serve as effective chiral ligands in asymmetric metal-catalyzed reactions. rsc.orgnih.gov The nitrogen atoms of the guanidine moiety can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the catalyzed reaction. mdpi.comnih.gov The combination of the steric and electronic properties of the chiral guanidine ligand with the catalytic activity of the metal can lead to highly efficient and selective transformations. While the use of "this compound" as a ligand has not been specifically reported, its structure, featuring both a chiral backbone and multiple coordination sites, suggests its potential in this area.

Utilization in Multicomponent Reactions (MCRs) for Stereoselective Complex Molecule Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a complex product, are highly efficient tools in synthetic chemistry. The development of stereoselective MCRs is a significant area of research. Chiral guanidines, with their ability to act as basic catalysts and to control stereochemistry through hydrogen bonding, are promising candidates for catalyzing asymmetric MCRs. By activating one of the components and orchestrating the assembly of the multiple reactants within a chiral environment, these catalysts could potentially enable the synthesis of complex molecules with high stereocontrol in a single step. However, specific examples of "this compound" or closely related chiral guanidines in MCRs are not yet well-documented in the scientific literature.

Structure Activity Relationship Sar and Derivative Design

Investigation of Structural Modifications on Catalytic Efficiency and Enantioselectivity

Key structural features that are commonly modified include:

Substituents on the Chiral Scaffold: The size, electronics, and positioning of substituents on the chiral backbone, which in the case of (S)-1-(1-hydroxypropan-2-yl)guanidine would be the propan-2-yl group and its hydroxyl functionality, play a crucial role in creating a well-defined chiral environment. Modifications at these positions can influence the catalyst's conformation and its interaction with the substrates.

Guanidinyl N-Substituents: Altering the substituents on the nitrogen atoms of the guanidine (B92328) core can modulate its basicity and hydrogen-bonding capabilities. The introduction of bulky or electron-withdrawing/donating groups can fine-tune the catalyst's reactivity and selectivity.

Linker in Bis-guanidines: In dimeric or bis-guanidine catalysts, the nature of the linking unit between the two guanidine moieties can significantly affect stereoselectivity. An ethylene-linked bis-guanidine, for instance, has shown a unique enhancement in stereoselectivity in certain reactions. proquest.com

The following interactive table summarizes representative findings on how structural modifications impact catalytic efficiency and enantioselectivity in reactions catalyzed by chiral guanidine derivatives.

Catalyst ModificationReaction TypeEffect on Catalytic Efficiency (Yield/Conversion)Effect on Enantioselectivity (ee)Reference
Introduction of a p-dimethylaminophenyl substituent on an arylpyrrole-substituted guanidinium (B1211019) catalystClaisen rearrangement of O-allyl α-ketoestersComparable to parent phenyl catalystImproved enantioselectivity nih.gov
Ethylene-linked bis-guanidine vs. mono-guanidineaza-Henry reactionEnhanced stereoselectivityPotential for reversal of major enantiomer proquest.com
Octadecyl-substituted guanidine in a guanidine-thiourea bifunctional catalystHenry (Nitroaldol) reactionEfficient promotion of the reactionHigh enantioselectivity researchgate.net
Dual methylation of the guanidinium side chain of L-arginineWarfarin synthesisReduced or eliminated catalytic activityDid not promote enantioselective catalysis researchgate.net

Stereochemical Control through Substituent Effects and Scaffold Engineering

Substituent Effects: The electronic and steric properties of substituents can exert profound control over the catalyst's behavior.

Electronic Effects: Electron-donating or electron-withdrawing groups can influence the pKa of the guanidine, thereby affecting its Brønsted basicity and its ability to deprotonate a pro-nucleophile. nih.gov This modulation of basicity can have a direct impact on the reaction rate and, in some cases, the stereoselectivity.

Steric Hindrance: Bulky substituents can create a more defined and constrained chiral pocket around the active site. This steric hindrance can effectively shield one face of the approaching substrate, leading to a preferential reaction pathway and high enantioselectivity. numberanalytics.com

Bicyclic vs. Acyclic Scaffolds: Bicyclic guanidines often exhibit higher levels of stereocontrol compared to their acyclic counterparts due to their rigid, well-defined conformations. This rigidity minimizes conformational flexibility, leading to a more predictable and selective interaction with the substrates. researchgate.netrsc.org

Bifunctional Catalysis: Incorporating a second functional group, such as a thiourea (B124793) or an amide, onto the guanidine scaffold can lead to bifunctional catalysts. researchgate.netresearchgate.net These catalysts can activate both the nucleophile (via the guanidine base) and the electrophile (via hydrogen bonding with the second functional group) simultaneously, leading to a highly organized transition state and enhanced enantioselectivity. researchgate.netresearchgate.net

Synthesis of Advanced this compound Analogues and Hybrid Scaffolds

The development of advanced analogues and hybrid scaffolds of this compound is an active area of research aimed at expanding the scope and improving the performance of these organocatalysts. Synthetic strategies often involve multi-step sequences to introduce desired structural features.

Synthesis of Advanced Analogues: The synthesis of novel guanidine catalysts often starts from readily available chiral precursors. For instance, chiral amino alcohols can serve as starting materials for the synthesis of bifunctional N-heterocyclic carbene (NHC)/guanidine ligands. chemrxiv.org The synthesis of a photoswitchable guanidine catalyst has also been reported, demonstrating the potential for creating catalysts with externally controllable activity. nih.gov The general synthetic approach for guanidines often involves the reaction of an amine with a guanidinylating agent, such as S-methylisothiourea or a protected guanidine derivative. researchgate.net

Hybrid Scaffolds: The concept of hybrid catalysts involves combining the guanidine moiety with other catalytic or functional units to create synergistic effects.

Guanidine-Thiourea/Urea Catalysts: These bifunctional catalysts have proven to be highly effective in a variety of asymmetric reactions. researchgate.netmdpi.com The synthesis of these scaffolds typically involves linking a chiral diamine backbone to both a guanidine and a (thio)urea functional group.

Guanidine-Metal Complexes: The combination of chiral guanidines with metal species has expanded their utility to reactions that are not accessible with conventional chiral catalysts. researchgate.netrsc.org These hybrid catalysts can benefit from both the Brønsted basicity of the guanidine and the Lewis acidity of the metal center. researchgate.netrsc.org

Guanidine-NHC Ligands: Chiral bifunctional ligands incorporating both a guanidine and an N-heterocyclic carbene have been developed for asymmetric hydrogenation reactions. chemrxiv.org The synthesis of these ligands can be achieved from commercially available amino alcohols. chemrxiv.org

Exploration of Supramolecular Interactions for Enhanced Catalytic Performance

Supramolecular interactions, which are non-covalent forces such as hydrogen bonding, ion pairing, and π-stacking, play a critical role in the mechanism of guanidinium-catalyzed reactions and can be harnessed to enhance catalytic performance. wikipedia.org The guanidinium ion, the protonated form of guanidine, is an excellent hydrogen-bond donor and can form multiple hydrogen bonds with substrates, thereby stabilizing transition states and influencing stereoselectivity. nih.govrsc.org

Hydrogen Bonding: The dual hydrogen-bonding capability of the guanidinium group is a key feature in its catalytic activity. nih.gov It can act as a bifunctional catalyst by activating both a nucleophile and an electrophile through hydrogen bonding. rsc.orgresearchgate.net In guanidine-thiourea bifunctional catalysts, for example, the protonated guanidine can activate a nitronate, while the amide moiety interacts with a ketimine substrate via intermolecular hydrogen bonding. researchgate.net

Cation-π Interactions: In addition to hydrogen bonding, cation-π interactions between the guanidinium ion and aromatic rings in the substrate or catalyst can contribute to the stabilization of the transition state and influence enantioselectivity. nih.gov For instance, in the Claisen rearrangement of O-allyl α-ketoesters catalyzed by chiral arylpyrrole-substituted guanidinium ions, evidence suggests an attractive interaction between the π-system of a catalyst's aromatic substituent and the cationic allyl fragment of the substrate. nih.gov

Ion Pairing: In phase-transfer catalysis, chiral guanidinium salts can form tight ion pairs with anionic reactants, bringing them into the organic phase and creating a chiral environment for the subsequent reaction. researchgate.netrsc.org The nature of the counter-ion can also influence the catalyst's activity and selectivity.

By understanding and strategically manipulating these supramolecular interactions, it is possible to design more effective and highly selective catalysts based on the this compound scaffold.

Mechanistic Insights into Molecular Biological Interactions

Molecular Recognition and Binding Mechanisms at Biological Interfaces

Molecular recognition is a cornerstone of biological function, predicated on the precise and specific interaction between molecules, such as a ligand and its protein receptor. epa.gov These interactions are driven by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. epa.govresearchgate.net The guanidinium (B1211019) group of (S)-1-(1-hydroxypropan-2-yl)guanidine is protonated at physiological pH, rendering it a positively charged, planar, and multi-dentate hydrogen bond donor. This feature is critical for its recognition and binding affinity at biological interfaces.

Hydrogen bonds are fundamental to the specificity and stability of protein-ligand complexes. researchgate.netnih.govmdpi.com They are highly directional interactions that occur between a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). mdpi.com The guanidinium group of this compound can act as a potent hydrogen bond donor, capable of forming multiple, simultaneous hydrogen bonds. This is often observed in the binding of arginine-mimicking compounds to their protein targets, where the guanidinium headgroup forms salt bridges and hydrogen bonds with negatively charged residues like aspartate or glutamate (B1630785) in the active site. nih.govresearchgate.net

The hydroxyl group on the propanol (B110389) backbone of the compound adds another layer of interaction potential, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to engage with a variety of amino acid side chains or the protein backbone, further anchoring the ligand in the binding pocket and contributing to its binding affinity. The stereochemistry at the C2 position is also crucial, as the specific spatial arrangement of the hydroxyl and guanidinium groups dictates the optimal geometry for forming a stable hydrogen bonding network. Studies on similar compounds have shown that even minor changes in stereoconfiguration can significantly impact binding affinity. nih.gov

The table below summarizes the potential hydrogen bonding interactions of this compound's functional groups within a protein binding site.

Functional GroupRolePotential H-Bonding Partners in ProteinType of Interaction
Guanidinium (-C(NH2)2+) DonorAspartate (COO-), Glutamate (COO-), Carbonyl oxygen (backbone)Salt bridge, Hydrogen bond
Hydroxyl (-OH) Donor/AcceptorSerine, Threonine, Asparagine, Glutamine, Histidine, Backbone atomsHydrogen bond

Computational methods are invaluable tools for predicting and analyzing the interactions between a ligand and its receptor. mdpi.com Molecular docking simulates the binding pose of a ligand within a protein's active site, while binding free energy calculations provide a quantitative estimate of the binding affinity. nih.govsemanticscholar.org

For a molecule like this compound, docking studies would typically predict that the protonated guanidinium group seeks out and interacts with negatively charged pockets in the receptor. The planar nature of the guanidinium allows it to stack against aromatic residues, while its multiple N-H groups form directional hydrogen bonds. nih.gov

Binding free energy calculations, such as those using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods, dissect the total binding energy into its constituent parts. semanticscholar.org The electrostatic component is expected to be a major driving force for the binding of this charged ligand. nih.gov Polarization effects, which describe how the charge distribution of the ligand and protein influence each other, are also crucial for accurately modeling the interaction energetics. nih.gov While polarization can favor solvation in water, it can also screen and weaken the direct electrostatic attraction between the ligand and the protein. nih.gov

The following table illustrates a hypothetical breakdown of binding free energy components for a guanidine-containing ligand, based on general principles from computational studies. nih.gov

Energy ComponentContribution to BindingRationale for this compound
Van der Waals Energy FavorableShape complementarity between the ligand and the binding pocket.
Electrostatic Energy Highly FavorableStrong attraction between the positively charged guanidinium group and negatively charged residues (e.g., Asp, Glu) in the active site. nih.gov
Polar Solvation Energy UnfavorableEnergy penalty for removing the polar ligand and polar parts of the protein from water.
Non-polar Solvation Energy FavorableEnergy gain from burying non-polar surfaces upon binding.
Total Binding Free Energy (ΔGbind) Favorable (for binders)The net result of the above components, determining the overall binding affinity.

Enzyme Inhibition Mechanisms by Guanidine-Containing Molecules (e.g., Glycosidases, Arginase)

The structural similarity of the guanidinium group to the side chain of arginine makes guanidine-containing molecules potent inhibitors of enzymes that process arginine, most notably arginase. nih.gov Arginase is a manganese-dependent enzyme that hydrolyzes L-arginine to L-ornithine and urea. nih.gov By depleting local arginine concentrations, arginase plays a role in immune suppression, making its inhibition a therapeutic strategy in immuno-oncology. nih.gov

Guanidine-containing compounds can act as competitive inhibitors by mimicking the natural substrate, arginine. They bind to the active site and interact with key residues, preventing arginine from binding and being hydrolyzed. For instance, the guanidinium group can form crucial hydrogen bond interactions with an aspartic acid residue within the arginase active site. nih.govresearchgate.net The S-configuration of this compound is an important consideration, as studies have shown that arginase active sites often preferentially accommodate amino acids with the natural R-stereo configuration, and compounds with the S-configuration may be significantly less active. nih.gov

Beyond arginase, the guanidine (B92328) moiety is found in inhibitors of various other enzymes, including serine proteases and β-secretase, highlighting its versatility as a pharmacophore for enzyme inhibition. sci-hub.se

Structural Mimicry and Bioisosteric Replacements in Peptidomimetics Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and oral bioavailability. nih.govresearchgate.net The guanidinium group, due to its role in the critical biological interactions of arginine, is a common feature in bioactive peptides. nih.gov Consequently, this compound can be considered a simple peptidomimetic fragment that mimics an arginine residue.

However, the high basicity of the guanidine group (pKa ≈ 13.5) means it is almost always protonated, which can hinder membrane permeability and reduce oral bioavailability. mdpi.com This has driven the search for bioisosteres—chemical groups with similar steric and electronic properties that can replace the guanidine moiety while improving drug-like characteristics. mdpi.comresearchgate.net Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. researchgate.netnih.gov

The goal of replacing a guanidine group is often to retain the hydrogen-bonding capabilities while reducing the basicity. Various functional groups have been explored as guanidine bioisosteres. For example, replacing an adjacent methylene (B1212753) (-CH2-) group with a carbonyl (-C=O) or an oxygen atom can lower the pKa of the guanidinium group. mdpi.com Other replacements include groups like acylguanidines, which have been successfully used in developing selective receptor antagonists. nih.gov

The table below lists some bioisosteric replacements for the guanidine group and the rationale for their use.

BioisostereRationale for ReplacementPotential Impact on Properties
Acylguanidine Reduces basicity, maintains H-bonding capacity. nih.govImproved membrane permeability, altered receptor selectivity. nih.gov
Squaryldiamine Mimics the planar, H-bonding features of the guanidinium group. mdpi.comCan successfully mimic the guanidine group in RNA-ligand interactions. mdpi.com
Triazole A non-classical bioisostere that preserves planar geometry and H-bond donor/acceptor features. mdpi.comCan improve metabolic stability and other pharmacokinetic properties.
Amidine Lower pKa than guanidine, still basic and protonated at physiological pH.Modulates basicity while retaining positive charge.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of complex chiral molecules like (S)-1-(1-hydroxypropan-2-yl)guanidine is undergoing a paradigm shift towards environmentally benign methods. Green chemistry principles are becoming central to synthetic planning, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. mdpi.comrsc.org Future synthetic strategies for this compound are expected to incorporate several innovative approaches.

Emerging green techniques include microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free mechanochemical grinding procedures. mdpi.comrsc.org Biocatalysis, using enzymes to perform key synthetic steps, offers high selectivity under mild conditions. Furthermore, the development of one-pot, multicomponent reactions will be crucial to improve efficiency by reducing the number of steps and purification processes, thereby minimizing the generation of chemical waste. researchgate.net The use of sustainable solvents, such as water or bio-based ethanol, is also a key area of research. mdpi.commdpi.com

Synthetic ApproachTraditional MethodologiesGreen & Sustainable Innovations
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation, mechanochemistry (ball milling)
Solvents Volatile organic solvents (e.g., chlorinated hydrocarbons)Green solvents (water, ethanol), supercritical fluids, or solvent-free conditions mdpi.com
Catalysis Stoichiometric reagents, heavy metal catalystsOrganocatalysis, biocatalysis (enzymes), reusable solid-supported catalysts rsc.org
Process Efficiency Multi-step synthesis with intermediate isolationOne-pot or tandem reactions, multicomponent reactions researchgate.net
Waste Generation High E-Factor (Environmental Factor)Atom-economical reactions, designed for degradation byproducts

Expanding the Scope of Asymmetric Catalytic Applications to Challenging Transformations

Chiral guanidines have established themselves as powerful organocatalysts in a multitude of asymmetric reactions, prized for their strong basicity and ability to act as hydrogen-bond donors. nih.govrsc.org The future for catalysts derived from this compound lies in tackling more complex and challenging chemical transformations where high stereocontrol is essential.

A significant emerging trend is the use of chiral guanidines in synergistic catalysis, where they are combined with metal catalysts to achieve transformations that are impossible for either catalyst alone. nih.govrsc.orgresearchgate.net This dual activation approach has opened new avenues for complex bond formations. nih.gov Another frontier is atroposelective synthesis, which involves the creation of axially chiral molecules—a structural motif of growing importance in pharmaceuticals. nih.govchemrxiv.org Researchers are designing novel peptidyl and bicyclic guanidine (B92328) structures to provide the precise steric and electronic environment needed to control this type of stereochemistry. nih.govnih.gov The application of this compound in these advanced catalytic systems could provide solutions to long-standing synthetic challenges.

Challenging TransformationDescriptionPotential Role of this compound Catalysts
Synergistic Catalysis The simultaneous use of a guanidine organocatalyst and a transition metal catalyst to enable novel reactivity. researchgate.netActing as a chiral Brønsted base to activate one substrate while a metal complex activates the other, enabling highly enantioselective reactions. nih.gov
Atroposelective Synthesis The enantioselective synthesis of molecules with axial chirality, arising from restricted rotation around a single bond. nih.govControlling the rotational conformation of a substrate during a key bond-forming or cyclization step through precise hydrogen bonding and steric interactions. chemrxiv.org
Stereoconvergent Synthesis The conversion of a racemic or diastereomeric mixture of starting materials into a single stereoisomeric product. researchgate.netSelectively catalyzing the reaction of one enantiomer while promoting the epimerization of the other, funneling the entire mixture to the desired product.
Remote Stereocontrol The control of stereochemistry at a position distant from the initial site of reaction.Establishing a network of non-covalent interactions that organizes the substrate's three-dimensional structure, transmitting chirality over several bonds.

Development of Advanced Computational Models for Rational Design and Prediction

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in catalyst and drug design. nih.gov For this compound, advanced computational models will be indispensable for accelerating the discovery of new applications and optimizing performance.

Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and predict the reactivity of new catalyst designs. mdpi.comresearchgate.net This in silico approach allows researchers to screen potential catalyst variants before committing to laboratory synthesis, saving significant time and resources. researchgate.net Beyond quantum mechanics, the development of more sophisticated force fields for molecular dynamics (MD) simulations will enable a better understanding of the dynamic conformational behavior of guanidine catalysts and their interactions with substrates in the transition state. nih.gov Furthermore, the integration of machine learning and artificial intelligence to build Quantitative Structure-Activity Relationship (QSAR) models can predict the catalytic efficacy or biological activity of novel guanidine derivatives, guiding the rational design of next-generation compounds. mdpi.com

Computational ModelApplication in Guanidine ResearchPredictive Outcome
Density Functional Theory (DFT) Modeling transition states of catalyzed reactions; calculating electronic properties. mdpi.comnih.govEnantiomeric excess (e.e.), reaction rates, optimal catalyst geometry.
Molecular Dynamics (MD) Simulating the conformational flexibility of the catalyst and its interaction with solvent and substrates over time.Identifying the most stable and active catalyst conformations; understanding the role of non-covalent interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features of various guanidine derivatives with their observed catalytic or biological activity. mdpi.comPredicting the activity of unsynthesized compounds; identifying key structural motifs for high performance.
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features responsible for a biological interaction. mdpi.comDesigning new guanidine derivatives with a higher probability of binding to a specific biological target.

Exploration of Novel Biological Targets and Mechanistic Pathways

The guanidine moiety is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs. nih.govresearchgate.net The specific structure of this compound, with its defined stereocenter and hydroxyl group, presents unique opportunities for interaction with biological macromolecules. Future research is expected to move beyond broad screening to a more targeted exploration of its therapeutic potential.

A key direction will be the use of high-throughput screening and advanced cellular assays to test this compound and its derivatives against novel biological targets, such as protein-protein interfaces, allosteric enzyme sites, and specific nucleic acid structures. The identification of bioactive "hits" will be followed by in-depth mechanistic studies using techniques like chemoproteomics to pinpoint the precise molecular targets within the cell. researchgate.net This approach helps to understand the compound's mechanism of action and potential off-target effects. Molecular docking and simulation studies will play a crucial role in visualizing how the compound binds to its target, allowing for structure-based design of more potent and selective analogs. dntb.gov.ua The exploration of its potential as an antibacterial agent, enzyme inhibitor, or modulator of cellular signaling pathways represents a promising area of future investigation. researchgate.netresearchgate.net

Potential Biological Target ClassRationale for Targeting with Guanidine CompoundsProspective Research Direction
Kinases / ATPases The protonated guanidinium (B1211019) group can mimic the binding of arginine or form key hydrogen bonds in ATP-binding pockets.Screening against panels of kinases to identify selective inhibitors for oncology or inflammatory diseases.
Bacterial Cell Membranes The cationic and amphiphilic nature of certain guanidine derivatives can lead to membrane disruption. researchgate.netInvestigating the antibacterial spectrum and mechanism of membrane interaction to develop new antibiotics against resistant strains.
Proteases Guanidinium groups are effective mimics of the side chain of arginine, a common substrate residue for proteases like trypsin.Designing specific inhibitors for proteases involved in viral replication or coagulation disorders.
Ion Channels The positive charge of the guanidinium ion can lead to interactions with the negatively charged pores of ion channels.Exploring the potential to modulate specific ion channels involved in neurological or cardiovascular conditions.

Q & A

Q. What are the established synthetic routes for (S)-1-(1-hydroxypropan-2-yl)guanidine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound is typically synthesized via guanylation of propargyl amines using HgO and triethylamine in CH₂Cl₂, as described in a general procedure for guanidine derivatives . Key parameters for optimization include stoichiometric ratios (e.g., 1.1 equiv HgO and 3.0 equiv Et₃N), reaction time (monitored by TLC), and purification via column chromatography. To ensure reproducibility, document solvent purity, temperature control (±2°C), and HgO handling protocols to avoid side reactions. Characterization should include NMR and mass spectrometry, with raw data provided in supplementary materials per journal guidelines .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxypropyl and guanidine moieties). Compare chemical shifts with structurally analogous guanidines (e.g., 1-(quinazolin-2-yl)guanidine) .
  • X-ray Crystallography: For absolute configuration verification, refine crystal structures using SHELXL (e.g., anisotropic displacement parameters and hydrogen bonding networks) .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection at 254 nm, referencing retention times against known guanidine standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use OV/AG/P99 respirators (EU) or NIOSH-approved equivalents for aerosolized particles. Wear nitrile gloves and chemical-resistant aprons .
  • Exposure Control: Work in fume hoods with negative pressure to prevent inhalation. Avoid aqueous waste discharge due to potential environmental persistence .

Advanced Research Questions

Q. How does the stereochemical configuration (S vs. R) of the hydroxypropyl group influence the compound’s reactivity or biological activity?

Methodological Answer: Design comparative studies using enantioselective synthesis (e.g., chiral auxiliaries or catalysts) to isolate (S)- and (R)-isomers. Test diastereoselectivity in reactions like asymmetric Henry reactions, where guanidine catalysts with (R,R)-configurations show higher selectivity than (S,S)-analogs . Use circular dichroism (CD) spectroscopy or chiral HPLC to monitor enantiomeric excess (ee). For biological assays, compare IC₅₀ values in enzyme inhibition studies to quantify stereochemical effects .

Q. What methodologies are suitable for studying the environmental fate of this compound, particularly its sorption-desorption behavior in soils?

Methodological Answer:

  • Batch Equilibration Technique: Measure sorption coefficients (Kd) in soil-water systems using the Freundlich equation. For example, spiked soil samples are agitated for 24 hours, centrifuged, and analyzed via LC-MS to determine equilibrium concentrations .
  • Soil Column Experiments: Simulate leaching potential under varying pH (4–9) and organic matter content. Monitor breakthrough curves to assess mobility.

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Interlaboratory Validation: Collaborate with multiple labs to standardize protocols (e.g., OECD Guidelines for solubility testing). Use controlled humidity chambers (e.g., 25°C, 60% RH) for stability studies.
  • Meta-Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature reliability. Prioritize studies with full experimental details (e.g., solvent grades, temperature gradients) .

Q. What advanced computational methods can predict the solid-state behavior or polymorphic forms of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate lattice energies and hydrogen-bonding patterns to predict crystallization tendencies. Compare with experimental X-ray diffraction data .
  • Polymorph Screening: Use solvent-drop grinding or high-throughput crystallization (e.g., 96-well plates) with solvents of varying polarity. Characterize forms via PXRD and DSC .

Q. How can researchers design assays to investigate the compound’s potential as an organocatalyst in asymmetric synthesis?

Methodological Answer:

  • Substrate Scope Studies: Test reactivity in reactions like Michael additions or cycloadditions. For example, evaluate enantioselectivity in propargylation reactions using chiral HPLC .
  • Kinetic Profiling: Use in-situ IR or NMR to monitor reaction progress and identify intermediates. Compare turnover frequencies (TOF) with other guanidine catalysts.

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing contradictory data in catalytic efficiency studies?

Methodological Answer:

  • Multivariate Analysis: Apply principal component analysis (PCA) to identify variables (e.g., solvent polarity, temperature) causing discrepancies.
  • Error Propagation Models: Quantify uncertainties in kinetic data using Monte Carlo simulations. Report confidence intervals (95%) for TOF and ee values .

Q. How should researchers structure supplementary materials to comply with journal requirements for reproducibility?

Methodological Answer:

  • Experimental Details: Include raw NMR spectra (FID files), crystallographic CIF files, and HPLC chromatograms. Label files with Arabic numerals (e.g., SI-01_NMR) .
  • Data Tables: Provide Freundlich isotherm parameters (n, Kf) for sorption studies or crystallographic refinement statistics (R-factors, residual density) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.